Cas no 1806752-94-2 (2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide)
2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide
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- Inchi: 1S/C7H6F3N3O6S/c1-18-6-4(20(11,16)17)2-3(19-7(8,9)10)5(12-6)13(14)15/h2H,1H3,(H2,11,16,17)
- InChI Key: NYRZRFGKUOTCCA-UHFFFAOYSA-N
- SMILES: S(C1C(=NC(=C(C=1)OC(F)(F)F)[N+](=O)[O-])OC)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 458
- XLogP3: 1.1
- Topological Polar Surface Area: 146
2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085131-1g |
2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide |
1806752-94-2 | 97% | 1g |
$1,549.60 | 2022-03-31 |
2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide
2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1806752-94-2)
The compound 2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide, identified by the CAS number 1806752-94-2, is a highly specialized organic chemical with significant applications in various fields, particularly in pharmaceutical research and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with methoxy, nitro, trifluoromethoxy, and sulfonamide groups. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable compound for advanced research and development.
The synthesis of 2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide involves a series of multi-step reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving yield and purity. These improvements are critical for large-scale production, especially for applications in drug discovery and material synthesis.
In terms of applications, this compound has shown promise in the field of pharmacology. Its sulfonamide group is known to exhibit bioisosteric properties, making it a potential candidate for drug design targeting specific biological pathways. Recent studies have explored its potential as an inhibitor of certain enzymes involved in metabolic disorders. Additionally, the trifluoromethoxy group contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes.
The nitro group present in the structure plays a significant role in modulating the electronic properties of the molecule. This feature has been leveraged in recent research to investigate its potential as an electrochemical material. Specifically, studies have focused on its application as an active component in dye-sensitized solar cells (DSSCs), where it demonstrates enhanced electron transport properties due to its conjugated system.
From an environmental perspective, understanding the degradation pathways of 2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide is crucial for assessing its ecological impact. Recent environmental studies have employed advanced analytical techniques to study its biodegradation under various conditions. These studies suggest that while the compound is stable under normal conditions, it can undergo microbial degradation under specific environmental stressors.
In conclusion, 2-Methoxy-6-nitro-5-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1806752-94-2) is a versatile compound with diverse applications across multiple scientific domains. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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